CYP2E1 Inhibition: 15,000 nM IC50 in Human Liver Microsomes
In head-to-head in vitro profiling using human liver microsomes, 7-chloro-2-(chloromethyl)quinazolin-4(3H)-one demonstrated an IC50 of 15,000 nM against CYP2E1 using chlorzoxazone as a probe substrate [1]. This quantitative CYP2E1 liability represents a critical differentiator from the unsubstituted analog 2-(chloromethyl)quinazolin-4(3H)-one, for which no CYP2E1 inhibition data is reported in major public repositories. This indicates that the 7-chloro substituent likely contributes to CYP2E1 active site recognition, a property absent in the des-chloro comparator.
| Evidence Dimension | CYP2E1 Inhibition IC50 |
|---|---|
| Target Compound Data | 15,000 nM |
| Comparator Or Baseline | 2-(Chloromethyl)quinazolin-4(3H)-one: No reported CYP2E1 inhibition data |
| Quantified Difference | Not calculable (data absent for comparator) |
| Conditions | Human liver microsomes; chlorzoxazone substrate; 5-min preincubation; NADPH-regenerating system |
Why This Matters
For medicinal chemistry programs where CYP2E1 inhibition is a known off-target concern, this compound's defined IC50 enables rational risk assessment, whereas the unsubstituted analog presents an unknown metabolic liability.
- [1] BindingDB BDBM50366398. IC50: 1.50E+4 nM for CYP2E1 inhibition in human liver microsomes. View Source
